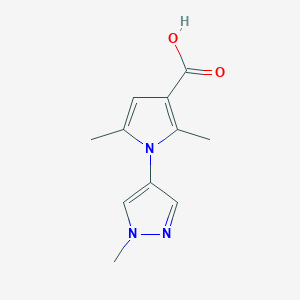
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one is a synthetic compound belonging to the class of synthetic cathinones. These compounds are structurally related to cathinone, a natural alkaloid found in the khat plant (Catha edulis). Synthetic cathinones are known for their stimulant properties and have been used in various research applications, particularly in the study of psychoactive substances .
作用機序
Target of Action
Compounds with a similar structure have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the receptor and inhibiting its function .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to the function of the h (3) receptor .
Result of Action
As an antagonist of the h (3) receptor, it can be inferred that the compound may inhibit the function of this receptor, leading to downstream effects .
準備方法
The synthesis of 2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, piperidine, and 3-methylbutan-1-one.
Condensation Reaction: 4-chlorobenzaldehyde is condensed with piperidine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with 3-methylbutan-1-one to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学的研究の応用
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one has been extensively studied for its psychoactive properties. It is used in research to understand the effects of synthetic cathinones on the central nervous system. The compound has also been investigated for its potential therapeutic applications in treating conditions such as depression and anxiety . Additionally, it serves as a model compound in the development of new synthetic routes and analytical methods for detecting synthetic cathinones in biological samples .
類似化合物との比較
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one is similar to other synthetic cathinones such as:
4-Methylmethcathinone (Mephedrone): Known for its stimulant and empathogenic effects.
Methylenedioxypyrovalerone (MDPV): A potent stimulant with high abuse potential.
N-Ethylhexedrone: Another synthetic cathinone with stimulant properties.
Compared to these compounds, this compound is unique due to its specific chemical structure, which influences its pharmacological profile and potency.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)15(13-6-8-14(17)9-7-13)16(19)18-10-4-3-5-11-18/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWSBINOHRHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2787553.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2787555.png)
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)
![1-(4-chlorophenyl)-4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2787559.png)

![3-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787561.png)
![6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2787564.png)
![tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate](/img/structure/B2787565.png)
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B2787566.png)
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)




